

Application Notes and Protocols for STM2457 in Cell Culture

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Compound of Interest

Compound Name: STM2457

Cat. No.: B15606976

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Abstract

STM2457 is a pioneering, highly potent, and selective small-molecule inhibitor of the N6-methyladenosine (m6A) writer enzyme, METTL3 (Methyltransferase-like 3).[1][2] As the catalytic subunit of the primary m6A methyltransferase complex, METTL3 plays a crucial role in post-transcriptional gene regulation by influencing mRNA splicing, nuclear export, stability, and translation.[1] Dysregulation of METTL3 has been implicated in the initiation and progression of various cancers, including acute myeloid leukemia (AML) and solid tumors, making it a promising therapeutic target.[1][3] **STM2457** competitively binds to the S-adenosylmethionine (SAM)-binding pocket of the METTL3-METTL14 heterodimer, preventing the methylation of adenosine residues on RNA.[2][4] This inhibition leads to a global reduction in m6A levels, subsequently affecting the translation of key oncogenic mRNAs such as MYC, BCL2, and PTEN, thereby promoting apoptosis and cellular differentiation in cancer cells.[1][5] These application notes provide detailed protocols for utilizing **STM2457** in cell culture experiments to investigate its effects on cancer cells.

Data Presentation

Biochemical and Cellular Potency of STM2457

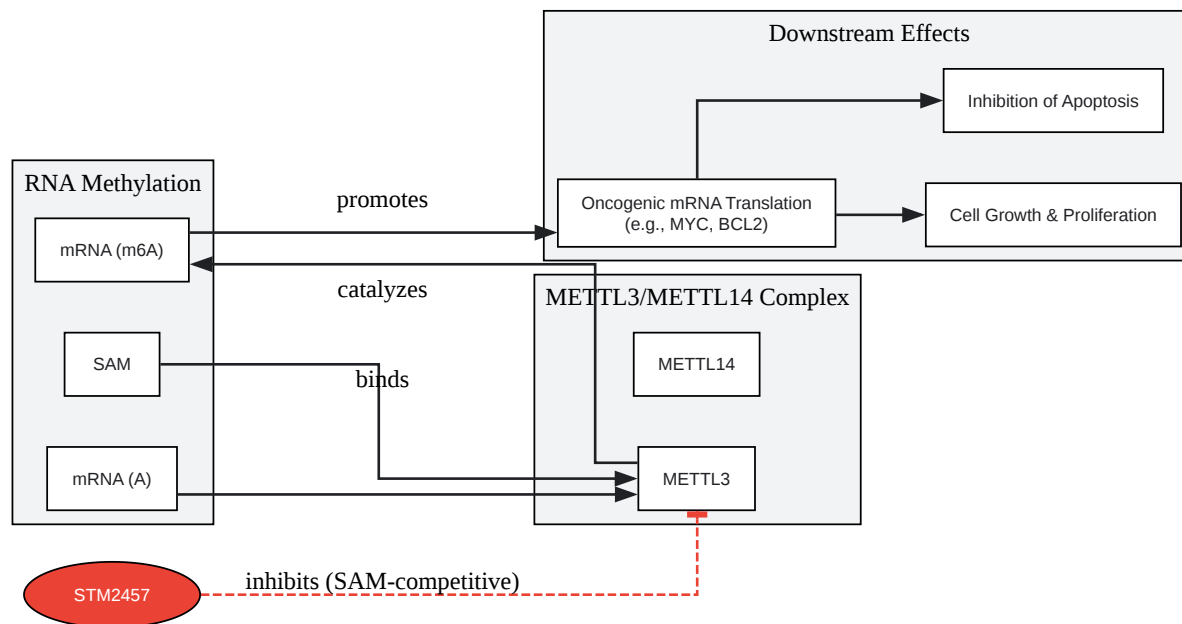
Parameter	Value	Assay	Reference
METTL3/14 IC50	16.9 nM	Biochemical Activity Assay	[4] [6]
METTL3/14 Binding Affinity (Kd)	1.4 nM	Surface Plasmon Resonance (SPR)	[4] [6]
Cellular Proliferation IC50 (MOLM-13)	3.5 μ M	Cell Proliferation Assay	[4]
Cellular Target Engagement IC50	4.8 μ M	Thermal Shift Assay	[4]
m6A Reduction on poly-A+ RNA IC50	~1 μ M	m6A Quantification	[4]

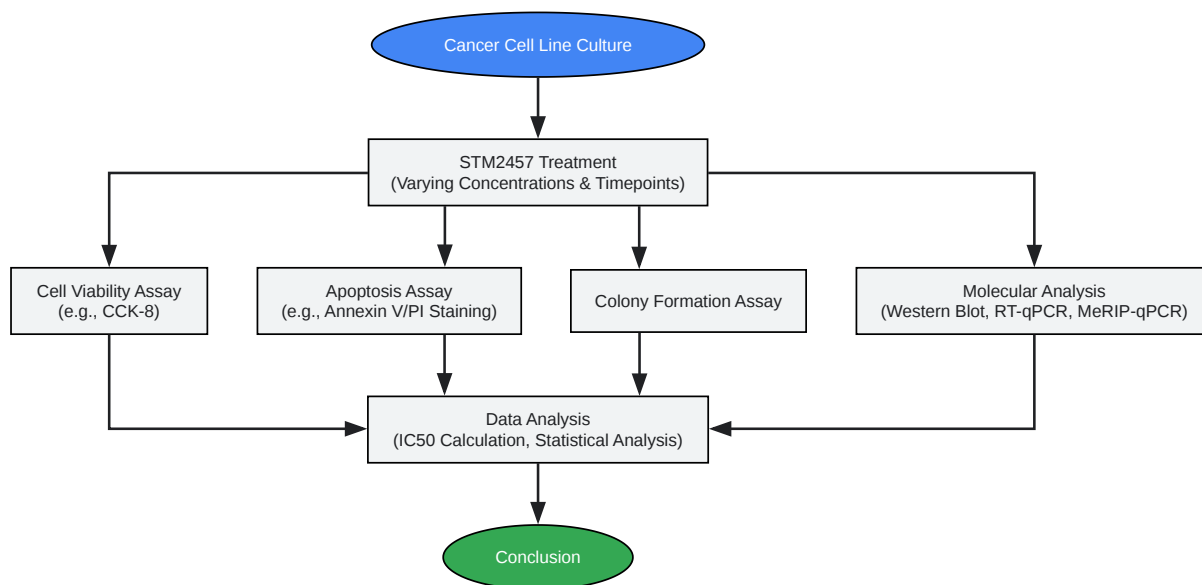
In Vitro Cellular Activity of STM2457 in Various Cancer Cell Lines

Cell Line	Cancer Type	Assay	Endpoint	STM2457 Concentration/Effect	Reference
MOLM-13	Acute Myeloid Leukemia (AML)	Proliferation Assay	IC50	3.5 μ M	[4]
HCT116	Colorectal Cancer (CRC)	CCK-8 Assay	IC50	~40 μ M (after 3 days)	[7]
SW620	Colorectal Cancer (CRC)	CCK-8 Assay	IC50	~40 μ M (after 3 days)	[7]
PANC-1	Pancreatic Cancer	CCK-8 Assay	Significant viability decrease	5, 10 μ M	[8]
SW1990	Pancreatic Cancer	Transwell Invasion Assay	Significant reduction in invasion	Not specified	[8]
MCF7, SKBR3, MDA-MB-231	Breast Cancer	Cell Viability Assay	Significant reduction	Not specified	[5]
Eca109, KYSE150	Esophageal Squamous Cell Carcinoma (ESCC)	Cell Viability Assay	Significant inhibition	Dose-dependent	[9]
Huh7, HepG2	Liver Hepatocellular Carcinoma (LIHC)	Cell Viability Assay	IC50 determined	Not specified	[10]

Signaling Pathways and Experimental Workflows

METTL3 Signaling Pathway and STM2457 Inhibition





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